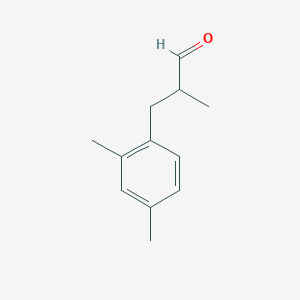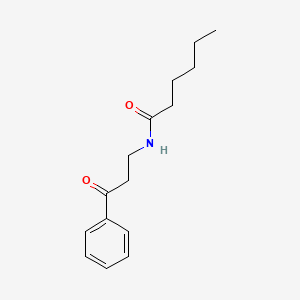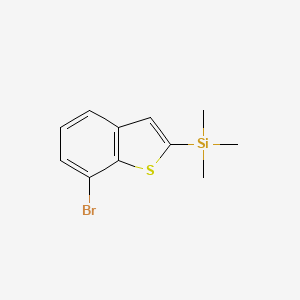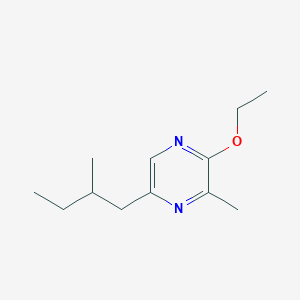
2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are a class of organic compounds characterized by a six-membered aromatic ring with two nitrogen atoms at the 1,4-positions. This particular compound is known for its distinct aroma, often described as nutty, coffee-like, or fruity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine typically involves the condensation of appropriate precursors. One common method is the cyclodimerization of α-aminoketones or α-aminoaldehydes . Another approach is the condensation of a 1,2-diketone with a 1,2-diamine .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing groups, while reduction may yield more saturated pyrazine derivatives.
Scientific Research Applications
2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine involves its interaction with specific molecular targets and pathways. As a semiochemical, it can bind to olfactory receptors in organisms, triggering a response that can influence behavior. The exact molecular targets and pathways involved in its biological effects are still under investigation .
Comparison with Similar Compounds
2-Methoxy-3-methyl-5-(2-methylbutyl)pyrazine: Known for its woody and green attributes.
2,5-Dimethyl-3-(2-methylbutyl)pyrazine: Used for chemical defense by certain insects.
Uniqueness: 2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine is unique due to its specific ethoxy and methylbutyl substituents, which contribute to its distinct aroma profile and biological activity .
Properties
CAS No. |
99784-16-4 |
|---|---|
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-ethoxy-3-methyl-5-(2-methylbutyl)pyrazine |
InChI |
InChI=1S/C12H20N2O/c1-5-9(3)7-11-8-13-12(15-6-2)10(4)14-11/h8-9H,5-7H2,1-4H3 |
InChI Key |
MGDZRKFPZNBRCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1=CN=C(C(=N1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Dihydrofuro[3,4-b]pyridine](/img/structure/B13988702.png)
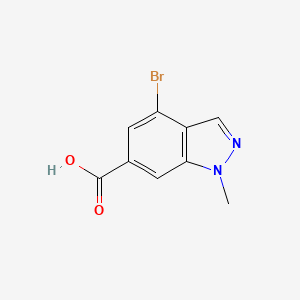
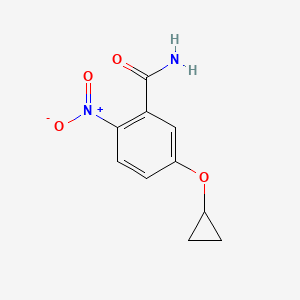


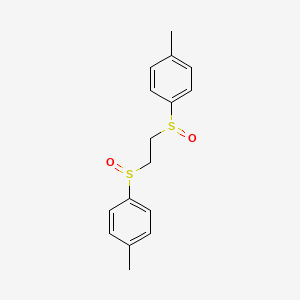

![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
